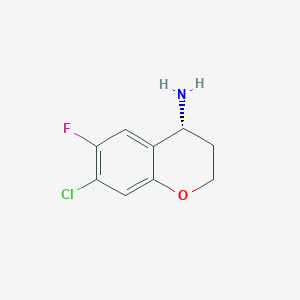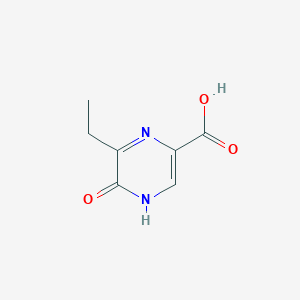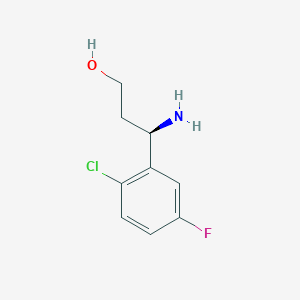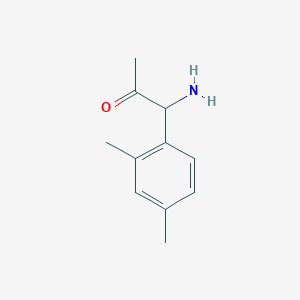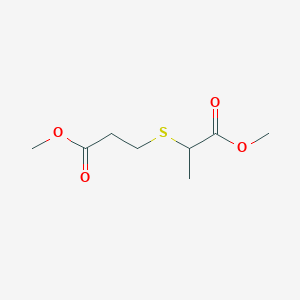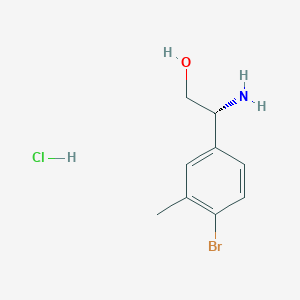
(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the substituted phenyl ring, specifically 2-chloro-4-fluoroaniline.
Formation of the Intermediate: The substituted aniline undergoes a series of reactions, including halogenation and nucleophilic substitution, to introduce the amino and hydroxyl groups.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(2-chloro-4-fluorophenyl)ethanol: A racemic mixture of the compound.
2-Chloro-4-fluoroaniline: A precursor in the synthesis of the compound.
Uniqueness
®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological targets. This enantiomer-specific activity makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H9ClFNO |
|---|---|
Molekulargewicht |
189.61 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI-Schlüssel |
YYOIWLGZZGFMGF-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)Cl)[C@H](CO)N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



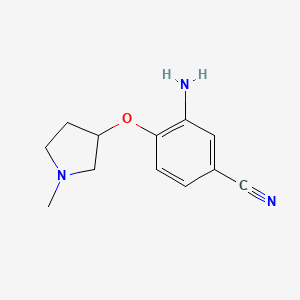
![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
